molecular formula C5H8N4 B12857554 1-(1H-1,2,3-Triazol-5-yl)cyclopropan-1-amine

1-(1H-1,2,3-Triazol-5-yl)cyclopropan-1-amine

Cat. No.: B12857554
M. Wt: 124.14 g/mol
InChI Key: PQQVRJYQGLESJZ-UHFFFAOYSA-N
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Description

1-(1H-1,2,3-Triazol-5-yl)cyclopropan-1-amine is a compound that features a cyclopropane ring attached to a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-1,2,3-Triazol-5-yl)cyclopropan-1-amine typically involves the cycloaddition of azides and alkynes, a process known as “click chemistry.” This reaction is often catalyzed by copper(I) ions and can be carried out in aqueous media . The reaction conditions are generally mild, and the yields are high, making this method highly efficient.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of click chemistry can be scaled up for industrial applications. The use of continuous flow reactors and automated synthesis platforms can facilitate the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-1,2,3-Triazol-5-yl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like alkyl halides can react with the amine group.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazole N-oxides, while reduction can yield various amine derivatives.

Mechanism of Action

The mechanism by which 1-(1H-1,2,3-Triazol-5-yl)cyclopropan-1-amine exerts its effects is largely dependent on its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing various biochemical pathways . Additionally, the amine group can form hydrogen bonds with biological macromolecules, affecting their function .

Comparison with Similar Compounds

Uniqueness: 1-(1H-1,2,3-Triazol-5-yl)cyclopropan-1-amine is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties. The position of the nitrogen atoms in the triazole ring can significantly influence the compound’s reactivity and interaction with other molecules .

Properties

Molecular Formula

C5H8N4

Molecular Weight

124.14 g/mol

IUPAC Name

1-(2H-triazol-4-yl)cyclopropan-1-amine

InChI

InChI=1S/C5H8N4/c6-5(1-2-5)4-3-7-9-8-4/h3H,1-2,6H2,(H,7,8,9)

InChI Key

PQQVRJYQGLESJZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=NNN=C2)N

Origin of Product

United States

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